molecular formula C24H26N4O4S B2950302 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 896704-57-7

7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Katalognummer: B2950302
CAS-Nummer: 896704-57-7
Molekulargewicht: 466.56
InChI-Schlüssel: KCEKNRBBVSCHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a fused heterocyclic core. Its structure includes:

  • A quinazolin-8(5H)-one scaffold with a 1,3-dioxolo ring (positions 4,5-g), contributing to electronic modulation and solubility .
  • A 4-oxobutyl chain substituted at position 7, terminating in a 4-benzylpiperazine moiety. This piperazine group is critical for modulating receptor affinity and pharmacokinetic properties .

Eigenschaften

CAS-Nummer

896704-57-7

Molekularformel

C24H26N4O4S

Molekulargewicht

466.56

IUPAC-Name

7-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O4S/c29-22(27-11-9-26(10-12-27)15-17-5-2-1-3-6-17)7-4-8-28-23(30)18-13-20-21(32-16-31-20)14-19(18)25-24(28)33/h1-3,5-6,13-14H,4,7-12,15-16H2,(H,25,33)

InChI-Schlüssel

KCEKNRBBVSCHRC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Löslichkeit

not available

Herkunft des Produkts

United States

Wirkmechanismus

Biologische Aktivität

The compound 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a member of the quinazolinone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazolinone core with various substituents that contribute to its biological activity. The molecular formula is C21H23N4O4SC_{21}H_{23}N_4O_4S, indicating the presence of multiple functional groups that may interact with biological targets.

PropertyValue
Molecular Weight462.95 g/mol
Chemical FormulaC21H23ClN4O4S
IUPAC Name4-chloro-6-(4-{4-[(4-methanesulfonylphenyl)methyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and autoimmune responses.

  • Enzyme Inhibition : The compound has been shown to inhibit sphingosine 1-phosphate lyase (S1PL), which is implicated in multiple sclerosis (MS) treatment. Inhibition of this enzyme leads to a reduction in peripheral T cell numbers, thus providing potential therapeutic effects in autoimmune conditions .
  • Antioxidant Activity : The presence of thioxo groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cellular environments.
  • Antimicrobial Properties : Preliminary studies have indicated possible antimicrobial effects, although further research is required to elucidate the specific mechanisms involved.

Study 1: S1P Lyase Inhibition

A study published in PubMed highlighted the discovery of a related compound that effectively inhibited S1PL. This inhibition was associated with a significant reduction in T cell populations in a rat model of MS, suggesting that similar mechanisms may be at play for our compound .

Study 2: Antioxidant Effects

Research conducted on related quinazolinone derivatives demonstrated their capacity to scavenge free radicals and reduce oxidative damage in vitro. These findings suggest that our compound may exhibit similar antioxidant activity, contributing to its therapeutic potential against oxidative stress-related diseases.

Toxicity and Safety

The compound's safety profile is crucial for its therapeutic application. Preliminary toxicity assessments indicate low acute toxicity levels in rodent models, with an LD50 value suggesting it is relatively safe at therapeutic doses .

Drug Interactions

Research indicates potential interactions with various receptors and enzymes, necessitating further investigation into its pharmacokinetics and pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

This analog (PubChem CID: 46893542) replaces the benzyl group with a 2,3-dimethylphenyl substituent on the piperazine ring. Key differences include:

  • Reduced steric bulk compared to benzyl, which may alter receptor selectivity .
Parameter Target Compound 2,3-Dimethylphenyl Analog
Piperazine Substituent Benzyl 2,3-Dimethylphenyl
LogP (Predicted) 3.8 4.2
Molecular Weight (g/mol) 532.61 546.65

Quinazolinone-Benzoimidazole Hybrids

Studies on 3-(2-phenyl-1H-benzoimidazol-5-yl)-3H-quinazolin-4-one derivatives (e.g., compounds 8a-8f ) highlight the role of fused heterocycles in cytotoxicity . Unlike the target compound, these hybrids lack the 1,3-dioxolo ring and thioxo group but incorporate a benzimidazole moiety.

  • Biological Activity : Compounds 8a-8f showed IC₅₀ values of 12–45 µM against MCF-7 breast cancer cells, attributed to intercalation with DNA .
  • Structural Advantage : The benzimidazole group enhances π-π stacking, whereas the target compound’s thioxo group may favor covalent interactions with cysteine residues in enzymes .

Anti-Tuberculosis Quinazolinone Derivatives

Enzymatically synthesized triazole-fused quinazolinones (e.g., from Wits University research) demonstrate anti-tuberculosis activity . Key contrasts:

  • Functional Groups : Anti-TB analogs prioritize triazole rings for targeting mycobacterial enzymes, whereas the target compound’s 4-benzylpiperazine may modulate neurotransmitter receptors (e.g., serotonin or dopamine) .
  • Synthetic Routes: Enzymatic click chemistry was used for triazole rings , whereas the target compound’s synthesis likely involves classical condensation (as seen in similar quinazolinones) .

Q & A

Q. What are the recommended synthetic routes for 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, and how can purity be optimized?

Methodological Answer :

  • Stepwise Synthesis : Follow modular approaches similar to piperazine-containing analogs (e.g., coupling 4-benzylpiperazine with a quinazolinone backbone via a 4-oxobutyl linker). Use reductive amination or nucleophilic substitution for piperazine integration .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
  • Characterization : Validate intermediates and final product using 1H^1H-NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine methylene at δ 2.5–3.5 ppm) and HRMS .

Q. How can the crystal structure of this compound be resolved, and which software is recommended for refinement?

Methodological Answer :

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to obtain single crystals suitable for X-ray diffraction .
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source.
  • Refinement : Apply the SHELX suite (SHELXT for solution, SHELXL for refinement) due to its robustness in handling small-molecule crystallography and twinned data. Use Olex2 or WinGX for visualization .

Q. What spectroscopic techniques are critical for characterizing the thioxo and dioxolo moieties in this compound?

Methodological Answer :

  • IR Spectroscopy : Confirm the thioxo group (C=S stretch at ~1200–1250 cm1^{-1}) and dioxolo ring (C-O-C asymmetric stretch at ~950–1100 cm1^{-1}).
  • 13C^{13}C-NMR : Identify the quinazolinone carbonyl (δ 160–170 ppm) and dioxolo carbons (δ 100–110 ppm).
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+^+, with fragmentation patterns confirming piperazine cleavage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H-NMR splitting) be resolved during structural validation?

Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers in the 4-oxobutyl linker using variable-temperature NMR (VT-NMR) to assess conformational exchange broadening .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G**) predictions to identify discrepancies arising from solvation or tautomerism .
  • X-ray Validation : Cross-verify with crystallographic data to rule out polymorphic or stereochemical ambiguities .

Q. What experimental design principles should guide in vitro bioactivity studies to ensure reproducibility?

Methodological Answer :

  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for quinazolinone derivatives) and solvent controls (DMSO <0.1% v/v).
  • Replicates : Use ≥3 biological replicates with randomized plate layouts to minimize batch effects.
  • Dose-Response : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values, ensuring R2^2 >0.95 .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer :

  • Docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Parameterize the ligand using GAFF/AM1-BCC charges.
  • MD Simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability, focusing on piperazine-mediated hydrogen bonds and hydrophobic interactions .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding}, validating against experimental IC50_{50} data .

Q. What strategies mitigate oxidative degradation of the thioxo group during long-term stability studies?

Methodological Answer :

  • Storage Conditions : Use inert atmospheres (N2_2) and amber vials at –20°C to prevent photolytic/oxidative degradation.
  • Stabilizers : Add antioxidants (e.g., 0.01% BHT) in formulation buffers.
  • Analytical Monitoring : Track degradation via UPLC-PDA (e.g., new peaks at 210–230 nm) and LC-MS/MS for sulfoxide/sulfone byproducts .

Q. How should researchers design a study to investigate environmental fate, as per regulatory guidelines?

Methodological Answer :

  • Compartment Analysis : Use OECD 307 guidelines to assess biodegradation (aqueous/aerobic systems) and OECD 106 for soil adsorption.
  • Analytical Methods : Quantify environmental levels via LC-MS/MS with isotope-labeled internal standards (e.g., 13C^{13}C-analog).
  • Ecotoxicology : Follow ASTM E1192-97 for acute toxicity assays in Daphnia magna and algal models .

Q. What theoretical frameworks are critical for linking this compound’s structure to its mechanism of action?

Methodological Answer :

  • QSAR Models : Derive Hammett/Taft substituent constants for the benzylpiperazine group to correlate electronic effects with activity .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the quinazolinone core) using Discovery Studio or MOE .
  • Network Pharmacology : Integrate STRING or KEGG pathways to map polypharmacology risks (e.g., off-target kinase interactions) .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer :

  • Force Field Calibration : Re-parameterize charges/van der Waals terms using experimental ΔGbinding_{binding} from ITC (isothermal titration calorimetry).
  • Conformational Sampling : Enhance docking poses with metadynamics or replica-exchange MD to explore hidden binding modes.
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure kinetic parameters (kon_{on}, koff_{off}), resolving false positives in silico .

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